Diethyl sulfate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one

Catalog No.
S1494465
CAS No.
53633-54-8
M.F
C18H34N2O7S
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl sulfate;2-(dimethylamino)ethyl 2-methylpro...

CAS Number

53633-54-8

Product Name

Diethyl sulfate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one

IUPAC Name

diethyl sulfate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one

Molecular Formula

C18H34N2O7S

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C8H15NO2.C6H9NO.C4H10O4S/c1-7(2)8(10)11-6-5-9(3)4;1-2-7-5-3-4-6(7)8;1-3-7-9(5,6)8-4-2/h1,5-6H2,2-4H3;2H,1,3-5H2;3-4H2,1-2H3

InChI Key

XXJPSODUGQZOHA-UHFFFAOYSA-N

SMILES

CCOS(=O)(=O)OCC.CC(=C)C(=O)OCCN(C)C.C=CN1CCCC1=O

Synonyms

1-Ethenyl-2-pyrrolidinone Polymer With 2-(Dimethylamino)ethyl 2-Methyl-2-propenoate Compound With Diethyl Sulfate; Sulfuric Acid Diethyl Ester Compound With 2-(Dimethylamino)ethyl 2-Methyl-2-propenoate Polymer With 1-Ethenyl-2-pyrrolidinone; Celquat

Canonical SMILES

CCOS(=O)(=O)OCC.CC(=C)C(=O)OCCN(C)C.C=CN1CCCC1=O

Description

The exact mass of the compound 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.
  • Origin: This specific copolymer doesn't have a well-documented origin but is likely synthesized in a lab.
  • Significance: Copolymers like this can have various applications depending on the specific monomers and their ratios. They are often used in materials science for their unique properties [].

Molecular Structure Analysis

  • Key features:
    • The copolymer consists of two main building blocks:
      • 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester (DMAEMA): This is a methacrylate monomer with a dimethylaminoethyl group, making it water-soluble and cationic (positively charged). []
      • 1-Ethenyl-2-pyrrolidinone (N-vinylpyrrolidone, NVP): This is a lactam monomer commonly used in hydrogels due to its water-absorbing properties. []
    • The "compd. with diethyl sulfate" part indicates the presence of diethyl sulfate, most likely used as a crosslinking agent during polymerization, creating a more rigid network structure [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis process for this copolymer isn't readily available. However, free radical polymerization is a common method for creating copolymers. It typically involves initiating a radical on the monomers, allowing them to chain together and form the polymer backbone [].
  • Decomposition: The thermal or chemical decomposition pathways for this specific copolymer are unknown. Generally, copolymers can decompose through chain scission (breaking of polymer chains) due to heat, light, or chemical attack.

Physical And Chemical Properties Analysis

  • It's likely water-soluble due to the presence of DMAEMA.
  • The NVP units might contribute to some thermal stability.
  • The diethyl sulfate crosslinking could influence mechanical properties, potentially making it more rigid.

Mechanism of Action (Not Applicable)

This section is not applicable as the compound doesn't have a known biological function in scientific research.

  • DMAEMA: Can be irritating to skin and eyes, and may be harmful if inhaled [].
  • NVP: Generally considered low hazard but can cause eye irritation.
  • Diethyl sulfate: Highly toxic, corrosive, and a suspected carcinogen.

Diethyl sulfate is primarily utilized as an alkylating agent in organic synthesis. It reacts with nucleophiles to form ethyl ethers, ethyl amines, and other derivatives. Key reactions include:

  • Hydrolysis: Diethyl sulfate hydrolyzes in water to produce ethanol and ethyl sulfate, eventually yielding sulfuric acid:
    (C2H5)2SO4+H2OC2H5OH+C2H5OSO3H(C_2H_5)_2SO_4+H_2O\rightarrow C_2H_5OH+C_2H_5OSO_3H
  • Alkylation: It can convert hydrogen compounds such as phenols and amines into their corresponding ethyl derivatives:
    RX+(C2H5)2SO4RC2H5+byproductsR-X+(C_2H_5)_2SO_4\rightarrow R-C_2H_5+byproducts
    where RXR-X represents a nucleophile .

Diethyl sulfate exhibits significant biological activity, particularly as a mutagen. It has been shown to induce DNA damage by ethylating guanine at the N7 position, leading to mutations in various organisms, including bacteria and plants. Studies have reported that it causes chromosomal aberrations in plant cells and mutations in fruit flies when exposed during larval stages . Its genotoxic effects are attributed to its ability to interact with DNA and other cellular components.

The synthesis of diethyl sulfate typically involves the reaction of ethylene with sulfuric acid. The commercial method includes:

  • Reaction of Ethylene and Sulfuric Acid: Ethylene gas is reacted with concentrated sulfuric acid at elevated temperatures.
  • Purification: The resulting mixture undergoes distillation and treatment with sodium sulfate to yield pure diethyl sulfate .

This process can yield up to 86% diethyl sulfate with high purity levels.

Diethyl sulfate is employed in various applications, including:

  • Chemical Synthesis: As an alkylating agent for producing ethyl derivatives of alcohols, amines, and thiols.
  • Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
  • Surfactants and Dyes: Acts as an intermediate in the production of surfactants and dyes .

Diethyl sulfate's interactions have been extensively studied due to its toxicological profile. It reacts readily with nucleophiles and can cause severe health effects upon exposure. Inhalation or dermal contact can lead to serious injuries, including burns and respiratory issues. Its reactivity with DNA has been documented, highlighting its potential as a mutagen .

Several compounds exhibit similar properties or applications to diethyl sulfate. Notable examples include:

Compound NameChemical FormulaKey Characteristics
Dimethyl sulfate(CH3)2SO4(CH_3)_2SO_4Stronger alkylating agent; more toxic
Ethyl hydrogen sulfateC2H5OSO3HC_2H_5OSO_3HIntermediate in ethanol production
Methyl iodideCH3ICH_3IUsed for methylation reactions; less stable
Benzyl chlorideC7H7ClC_7H_7ClAlkylating agent; used in organic synthesis

Diethyl sulfate is unique among these compounds due to its specific application in synthesizing ethyl derivatives and its distinct toxicity profile . Its ability to hydrolyze into ethanol makes it particularly useful for certain chemical transformations.

Other CAS

53633-54-8

Use Classification

Cosmetics -> Antistatic; Film forming

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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